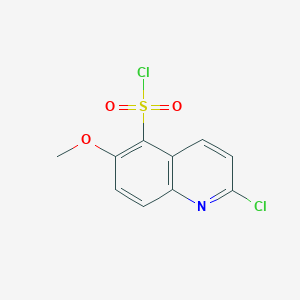

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride

Descripción

Propiedades

IUPAC Name |

2-chloro-6-methoxyquinoline-5-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7Cl2NO3S/c1-16-8-4-3-7-6(2-5-9(11)13-7)10(8)17(12,14)15/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYLPXCZBGSNEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)N=C(C=C2)Cl)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride typically involves the chlorination of 6-methoxyquinoline followed by sulfonylation. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and sulfonylating agents like chlorosulfonic acid .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction parameters, such as temperature and pressure, is common to optimize the production process .

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation and Reduction Reactions: The quinoline ring can participate in oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Agents such as sodium borohydride or lithium aluminum hydride can be used for reduction reactions.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonates: Formed by the reaction with alcohols.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride serves as a crucial intermediate in the synthesis of more complex organic compounds. Its sulfonyl chloride group allows it to participate in nucleophilic substitution reactions, making it valuable for creating sulfonamide derivatives and other functionalized molecules.

Reactivity and Mechanism

The compound's reactivity is primarily due to its electrophilic sulfonyl chloride group, which can react with various nucleophiles such as amines, alcohols, and thiols. This characteristic is exploited in the development of new chemical entities in pharmaceutical research.

Medicinal Chemistry

Anticancer and Antibacterial Activities

Recent studies have investigated the potential therapeutic applications of derivatives of this compound. For instance, compounds derived from quinoline sulfonamides have shown promising anticancer activities against various cancer cell lines, including human melanoma (C-32), breast adenocarcinoma (MDA-MB-231), and lung adenocarcinoma (A549) . These studies indicate that modifications to the quinoline structure can enhance biological activity while maintaining low toxicity to normal cells.

Case Study: Synthesis of Anticancer Agents

A series of acetylene derivatives synthesized from 8-hydroxyquinoline-5-sulfonamide demonstrated significant anticancer properties. The most active compound showed efficacy comparable to standard chemotherapeutics like cisplatin . The structure-activity relationship indicated that specific functional groups play a critical role in enhancing biological activity.

Biological Research

Enzyme Mechanism Studies

In biological research, this compound is utilized to study enzyme mechanisms and protein interactions. Its ability to modify specific amino acid residues allows researchers to probe the functional roles of these residues in enzymatic processes.

Potential Diagnostic Tools

The compound's reactivity also opens avenues for developing diagnostic tools that can selectively target biomolecules involved in disease processes. This application is particularly relevant in the context of targeted therapies and precision medicine.

Industrial Applications

Specialty Chemicals Production

In industry, this compound finds use in the production of specialty chemicals and materials. Its versatility as a reagent facilitates the development of novel materials with tailored properties for specific applications .

Data Table: Summary of Applications

| Application Area | Description | Key Findings/Examples |

|---|---|---|

| Chemical Synthesis | Building block for complex organic molecules | Used in nucleophilic substitution reactions |

| Medicinal Chemistry | Anticancer and antibacterial activities | Active against multiple cancer cell lines |

| Biological Research | Studies on enzyme mechanisms and protein interactions | Modifies amino acids for functional studies |

| Industrial Applications | Production of specialty chemicals | Facilitates development of novel materials |

Mecanismo De Acción

The mechanism of action of 2-Chloro-6-methoxyquinoline-5-sulfonyl chloride primarily involves the reactivity of the sulfonyl chloride group. This group can react with nucleophiles to form covalent bonds, leading to the formation of sulfonamide or sulfonate derivatives. These reactions can modify the structure and function of target molecules, such as proteins, thereby altering their biological activity .

Comparación Con Compuestos Similares

Quinoline-Based Sulfonyl Chlorides

- Substituents : Ethoxy group at position 6 (vs. methoxy in the target compound).

- Applications : Likely used in similar sulfonamide syntheses but with altered pharmacokinetic properties in final products .

2-Chloro-4-methyl-8-(propan-2-yl)quinoline ():

Non-Quinoline Sulfonyl Chlorides

4-Methoxynaphthalene-1-sulfonyl chloride (CAS 56875-55-9):

- Structure : Naphthalene ring with methoxy and sulfonyl chloride groups.

- Comparison: The naphthalene system’s extended π-conjugation enhances stability but reduces electrophilicity compared to quinoline. This makes it less reactive in forming sulfonamides .

Heterocyclic Carboxylic Acid Derivatives

2-Chloro-6-methylpyrimidine-4-carboxylic acid (CAS 89581-58-8, ):

- Structure : Pyrimidine ring with chlorine and methyl groups, plus a carboxylic acid.

- Reactivity: The carboxylic acid group participates in esterification or amidation, contrasting with the sulfonyl chloride’s role in sulfonamide formation. The pyrimidine ring’s electron-deficient nature may reduce nucleophilic attack compared to quinoline .

Comparative Data Table

Key Research Findings

- Reactivity: The target compound’s quinoline backbone stabilizes the sulfonyl chloride group via resonance, enhancing its shelf life compared to aliphatic analogs like 3-chloropropanesulfonyl chloride .

- Synthetic Utility : In contrast to 5-methoxyindole-2-acylchloride (), which requires strict reaction time control to avoid side products, the target compound’s reactions are more tolerant to extended heating due to its aromatic stability .

- Safety : Similar to 2-chloro-6-methylpyrimidine-4-carboxylic acid, the target compound requires precautions against corrosion and inhalation risks .

Actividad Biológica

2-Chloro-6-methoxyquinoline-5-sulfonyl chloride is a compound that has garnered attention for its biological activity, particularly in the fields of medicinal chemistry and drug development. This article delves into its chemical properties, mechanisms of action, and various biological applications, supported by data tables and relevant research findings.

This compound is characterized by the following molecular formula:

- Molecular Formula : C₁₀H₇Cl₂NO₃S

- Molecular Weight : 292.14 g/mol

The compound features a quinoline core with a chloro group at position 2, a methoxy group at position 6, and a sulfonyl chloride group at position 5. This unique structure contributes to its reactivity and biological activity.

The primary mechanism of action of this compound involves the nucleophilic substitution reactions facilitated by the sulfonyl chloride group. Upon exposure to nucleophiles such as amines or alcohols, it can form sulfonamide or sulfonate derivatives. These modifications can significantly alter the biological activity of target biomolecules, including proteins and peptides .

Neuroprotective Effects

Recent studies have explored the neuroprotective potential of quinoline derivatives in models of ischemia. For example, compounds similar to this compound have been tested for their ability to preserve neuronal viability post-ischemic insult. The results indicate that certain derivatives can enhance cell survival significantly compared to control groups .

| Compound | Concentration (µM) | Cell Viability (%) |

|---|---|---|

| NXY-059 | 250 | 88.9 |

| QN23 | 100 | 94.9 |

Case Studies

- Ischemic Stroke Model : In a controlled study involving primary neuronal cultures subjected to oxygen-glucose deprivation (OGD), QN23 demonstrated significant neuroprotective effects at concentrations between 100 µM and 250 µM. This suggests that modifications to the quinoline structure can enhance neuroprotection in ischemic conditions .

- Antimicrobial Activity : Compounds derived from quinoline structures have also been evaluated for their antimicrobial properties against resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecalis. The results indicate varying degrees of effectiveness, highlighting the potential for developing new antimicrobial agents from quinoline derivatives .

Q & A

Q. What are the recommended synthetic routes for 2-chloro-6-methoxyquinoline-5-sulfonyl chloride, and how can reaction conditions be optimized?

Answer: The synthesis typically involves sulfonation of 6-methoxyquinoline derivatives followed by chlorination. A common approach uses chlorosulfonic acid under controlled temperatures (0–5°C) to introduce the sulfonyl chloride group, followed by selective chlorination at position 2 using POCl₃ or PCl₅. Key parameters for optimization include:

- Reaction time : Prolonged sulfonation (>6 hours) increases byproduct formation.

- Solvent choice : Dichloromethane or chlorobenzene minimizes side reactions.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) yields >95% purity .

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 0–5°C (sulfonation) | Prevents decomposition |

| Chlorination Agent | POCl₃ (excess) | Ensures complete substitution |

| Purification | Silica gel chromatography | Removes sulfonic acid byproducts |

Q. How should researchers characterize the purity and structural identity of this compound?

Answer: Use a combination of analytical techniques:

- NMR Spectroscopy : Confirm substitution patterns (e.g., methoxy group at C6 via ¹H-NMR δ 3.9–4.1 ppm; sulfonyl chloride resonance in ¹³C-NMR at ~120 ppm) .

- HPLC : Assess purity (>98% using C18 column, acetonitrile/water mobile phase).

- Elemental Analysis : Verify Cl and S content (±0.3% theoretical values).

Note: For novel derivatives, X-ray crystallography is recommended to resolve ambiguities in regiochemistry .

Q. What safety precautions are critical when handling this sulfonyl chloride?

Answer:

- Ventilation : Use fume hoods to avoid inhalation of HCl gas released during hydrolysis.

- Personal Protective Equipment (PPE) : Acid-resistant gloves, goggles, and lab coats.

- Storage : Inert atmosphere (argon) at –20°C to prevent moisture-induced decomposition .

Advanced Research Questions

Q. How can competing side reactions (e.g., over-chlorination or sulfonic acid formation) be mitigated during synthesis?

Answer:

- Byproduct Analysis : Monitor reaction progress via TLC (Rf = 0.5 in 7:3 hexane/ethyl acetate). Over-chlorination is detected as a lower Rf spot (~0.3).

- Additive Use : Catalytic DMAP (0.1 eq.) reduces sulfonic acid formation by stabilizing intermediates .

- Quenching Protocol : Rapid addition to ice-water post-reaction minimizes hydrolysis.

Table 2: Common Byproducts and Mitigation Strategies

| Byproduct | Detection Method | Mitigation Strategy |

|---|---|---|

| Sulfonic acid | HPLC retention shift | Controlled stoichiometry of ClSO₃H |

| 2,6-Dichloro derivative | NMR (δ 8.2 ppm, aromatic H) | Reduced POCl₃ concentration |

Q. How should researchers address discrepancies in spectroscopic data between synthesized batches?

Answer:

- Reproducibility Checks : Standardize solvent drying (e.g., molecular sieves for DMSO-d6 in NMR).

- Advanced Techniques : Use high-resolution mass spectrometry (HRMS) to distinguish isobaric impurities (e.g., Cl vs. CH₃SO₂ groups).

- Cross-Validation : Compare with literature data for analogous quinoline sulfonyl chlorides .

Q. What methodologies are suitable for studying the reactivity of this compound in nucleophilic substitution reactions?

Answer:

- Kinetic Studies : Use stopped-flow UV-Vis spectroscopy to monitor reaction rates with amines (e.g., aniline derivatives).

- Computational Modeling : DFT calculations (B3LYP/6-31G*) predict regioselectivity in sulfonamide formation .

- Trapping Experiments : Identify intermediates via LC-MS after quenching with methanol.

Q. How can researchers validate the stability of this compound under varying storage conditions?

Answer:

- Accelerated Degradation Studies : Expose samples to 40°C/75% RH for 4 weeks; analyze purity via HPLC.

- Moisture Sensitivity Tests : Karl Fischer titration to quantify water uptake in sealed vs. unsealed vials .

- Light Exposure : UV-Vis spectroscopy to detect photodegradation products (λmax shifts >300 nm).

Q. What strategies are effective for resolving contradictions in biological activity data of derivatives?

Answer:

- Dose-Response Curves : Ensure consistent molar concentrations across assays (e.g., enzyme inhibition vs. cytotoxicity).

- Control Experiments : Test for nonspecific binding using sulfonate analogs lacking the chloro-methoxy group.

- Meta-Analysis : Compare data across >3 independent studies to identify outliers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.